1,2-Dihydro-beclomethasone dipropionate

描述

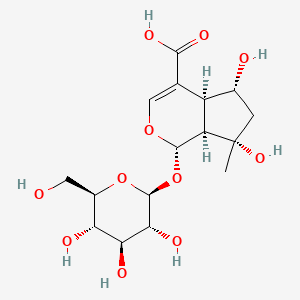

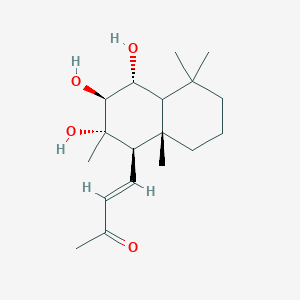

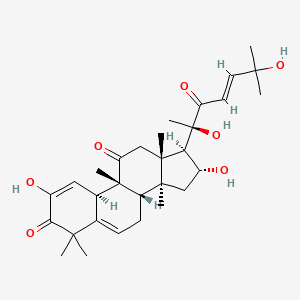

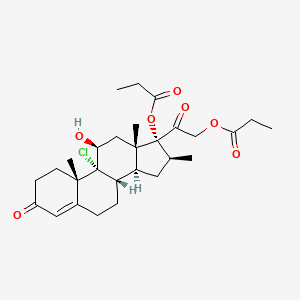

1,2-Dihydro-beclomethasone dipropionate is a derivative of beclomethasone dipropionate . It is known for its strong local vasoconstrictive action, which is stronger than hydrocortisone. It also has a local anti-inflammatory effect that is five times stronger than fluorohydrocortisone and deflazacort .

Synthesis Analysis

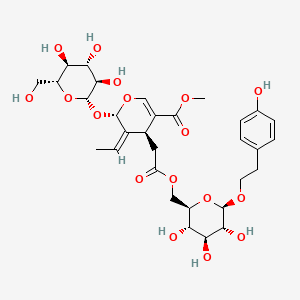

The synthesis of beclomethasone dipropionate, which is structurally similar to 1,2-Dihydro-beclomethasone dipropionate, has been reported in the literature . The synthesis involves the use of readily available steroidal intermediates and has been scaled up to gram and kilogram levels with a yield of 82% .Molecular Structure Analysis

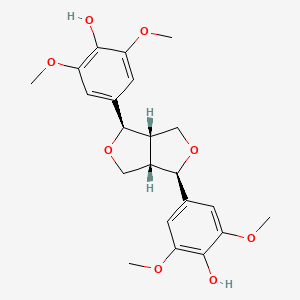

The molecular formula of 1,2-Dihydro-beclomethasone dipropionate is C28H39ClO7 . The average mass is 523.058 Da and the monoisotopic mass is 522.238403 Da .科学研究应用

Differential Potency on Human T-lymphocyte Cytokine Production and Osteoblast Activity Beclomethasone dipropionate (BDP) is utilized in asthma treatment. It's metabolized to 17‐beclomethasone monopropionate, which shows a higher affinity for corticosteroid receptors than the parent compound. Research has explored BDP's differential potency in human peripheral blood mononuclear cells and osteoblasts, highlighting its impact on cytokine production and osteoblast activity compared to dexamethasone (Seeto et al., 2000).

Pharmacological Studies and Therapeutic Trials BDP has been studied for its pharmacological properties, particularly in asthma. It is absorbed well orally but exhibits low systemic activity due to metabolic inactivation in the liver. Therapeutic trials have demonstrated BDP's efficacy in reducing asthma symptoms, with limited suppression of plasma cortisol at typical doses, indicating minimal adverse systemic effects (Brogden et al., 2012).

Formulation and Crystallography The formulation of BDP for inhalation therapy, particularly with HFA-134a, has been a significant research area. Studies in crystallography have focused on BDP's crystalline structure, grown in mixtures like HFA-134a and ethanol. These studies aid in understanding BDP's physicochemical properties, which are crucial for its efficacy and stability in inhalation therapy (Harris et al., 2003).

Use in Gastrointestinal Disorders BDP has shown promise in treating gastrointestinal disorders like ulcerative colitis. Its gut-selective mechanism of action potentially reduces systemic corticosteroid concentrations, thus improving the safety profile compared to other conventional corticosteroids (Rizzello et al., 2018).

Effect on Adrenal Function Research has also investigated BDP's effect on the Hypothulamo-Pituitary-Adrenal axis, especially when administered intranasally and inhaled. These studies are crucial in understanding BDP's systemic impact and its safety profile in different administration routes (Harris et al., 1974).

安全和危害

未来方向

属性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQYWVYNTDYWTI-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728245 | |

| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro-beclomethasone dipropionate | |

CAS RN |

114371-33-4 | |

| Record name | 1,2-Dihydro-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。